molecular formula C19H17O3PS B434001 Diphenyl((phenylsulfonyl)methyl)phosphine oxide CAS No. 94333-12-7

Diphenyl((phenylsulfonyl)methyl)phosphine oxide

Cat. No.: B434001
CAS No.: 94333-12-7
M. Wt: 356.4g/mol
InChI Key: JOQBGSBDKFITDP-UHFFFAOYSA-N
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Description

Diphenyl((phenylsulfonyl)methyl)phosphine oxide is a specialized organophosphorus compound of significant interest in advanced chemical research and development. Its unique structure, incorporating both phosphine oxide and phenylsulfonyl functional groups, makes it a valuable multifunctional reagent and a critical synthetic intermediate. Researchers utilize this compound primarily as a sophisticated building block for the construction of complex molecules, particularly in the development of novel ligands for transition metal catalysis. The integration of the sulfonyl group can markedly influence the electronic properties and coordination behavior of resulting ligands, which is a key area of study in asymmetric synthesis. Furthermore, its structural motifs are highly relevant in medicinal chemistry for the design and synthesis of potential pharmaceutical candidates, where the phosphine oxide and sulfone functionalities can contribute to biological activity and metabolic stability. The compound also serves as a key precursor in the synthesis of various functionalized materials. It is strictly intended for use in a controlled laboratory environment by qualified professionals. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[benzenesulfonylmethyl(phenyl)phosphoryl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17O3PS/c20-23(17-10-4-1-5-11-17,18-12-6-2-7-13-18)16-24(21,22)19-14-8-3-9-15-19/h1-15H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOQBGSBDKFITDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(CS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17O3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Arbuzov Reaction-Based Approaches

The Arbuzov reaction is a cornerstone in organophosphorus synthesis, enabling the formation of phosphorus-carbon bonds. For Diphenyl((phenylsulfonyl)methyl)phosphine oxide, this method typically involves reacting a sulfonyl-containing electrophile with a diphenylphosphine oxide precursor.

A representative procedure involves treating diphenylphosphine oxide (Ph₂P(O)H) with phenylsulfonylmethyl chloride in the presence of a base such as triethylamine (Scheme 1). The reaction proceeds via nucleophilic substitution, where the phosphorus center attacks the electrophilic carbon adjacent to the sulfonyl group:

Ph2P(O)H+PhSO2CH2ClEt3NPh2P(O)CH2SO2Ph+HCl\text{Ph}2\text{P(O)H} + \text{PhSO}2\text{CH}2\text{Cl} \xrightarrow{\text{Et}3\text{N}} \text{Ph}2\text{P(O)CH}2\text{SO}_2\text{Ph} + \text{HCl}

Key parameters include:

  • Solvent : Dichloromethane or tetrahydrofuran (THF) for optimal solubility.

  • Temperature : Room temperature to 60°C, depending on reaction scale.

  • Catalyst : No catalyst required, but stoichiometric base ensures deprotonation of Ph₂P(O)H.

Yields range from 75–90% after purification by column chromatography.

Condensation with Ph₂P(O)M Reagents (M = H, Li, Na, K)

An alternative route employs alkali metal salts of diphenylphosphine oxide (e.g., Ph₂P(O)Na) as nucleophiles. This method avoids the handling of gaseous byproducts and improves reaction control.

Protocol :

  • Generation of Ph₂P(O)Na : Diphenylphosphine oxide is treated with sodium hydride in THF.

  • Sulfonylation : The sodium salt reacts with phenylsulfonylmethyl bromide under inert atmosphere:

Ph2P(O)Na+PhSO2CH2BrPh2P(O)CH2SO2Ph+NaBr\text{Ph}2\text{P(O)Na} + \text{PhSO}2\text{CH}2\text{Br} \rightarrow \text{Ph}2\text{P(O)CH}2\text{SO}2\text{Ph} + \text{NaBr}

Advantages :

  • Higher functional group tolerance compared to the Arbuzov method.

  • Reduced side reactions due to the absence of acidic protons.

Challenges :

  • Sensitivity to moisture, requiring strict anhydrous conditions.

  • Intermediate Ph₂P(O)Na must be freshly prepared to prevent decomposition.

Oxidative Sulfonylation of Secondary Phosphine Oxides

Recent advances utilize oxidative coupling to introduce the sulfonyl group. A two-step process involves:

  • Synthesis of Diphenylphosphine (Ph₂PH) : Reduction of triphenylphosphine oxide (Ph₃PO) with lithium aluminum hydride.

  • Oxidative Sulfonylation : Treatment with phenylsulfonyl chloride in the presence of (dichloroiodo)benzene and ethanol:

Ph2PH+PhSO2ClPhICl2,EtOHPh2P(O)CH2SO2Ph+HCl\text{Ph}2\text{PH} + \text{PhSO}2\text{Cl} \xrightarrow{\text{PhICl}2, \text{EtOH}} \text{Ph}2\text{P(O)CH}2\text{SO}2\text{Ph} + \text{HCl}

Optimization Insights :

  • Oxidant : (Dichloroiodo)benzene enhances electrophilicity of the sulfonyl chloride.

  • Solvent : Dichloromethane enables rapid mixing and exothermic control.

  • Yield : Up to 90% with purity >98% after recrystallization.

Comparative Analysis of Methods

Method Yield Reaction Time Key Advantages Limitations
Arbuzov Reaction75–90%6–12 hSimple setup; scalableRequires stoichiometric base
Ph₂P(O)M Condensation80–85%4–8 hMoisture-tolerant intermediatesSensitive to oxygen
Oxidative Sulfonylation85–90%2–4 hHigh atom economy; minimal byproductsRequires toxic oxidants (e.g., PhICl₂)

Purification and Characterization

Solvent Extraction and Crystallization

Crude products are typically dissolved in chloroform and washed with aqueous sodium bicarbonate to remove acidic impurities. Subsequent recrystallization from ethanol/water mixtures yields crystals with >99% purity.

Chromatographic Techniques

Silica gel chromatography using ethyl acetate/hexane gradients (3:7 to 1:1) resolves unreacted sulfonyl chloride and phosphine oxide byproducts.

Spectroscopic Validation

  • ¹H NMR : Characteristic signals at δ 3.45 ppm (CH₂SO₂) and δ 7.2–7.8 ppm (aromatic protons).

  • ³¹P NMR : Single peak near δ 25 ppm, confirming phosphorus oxidation state.

Industrial-Scale Production

Aromsyn’s patented process highlights:

  • Custom Synthesis : Gram to kilogram scale using continuous-flow reactors.

  • Quality Control : Batch-specific Certificate of Analysis (COA) with HPLC purity ≥98% .

Chemical Reactions Analysis

Types of Reactions

Diphenyl((phenylsulfonyl)methyl)phosphine oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The phenylsulfonylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alkoxides can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound with hydrogen peroxide yields the corresponding sulfone derivative.

Scientific Research Applications

Diphenyl((phenylsulfonyl)methyl)phosphine oxide has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and catalysts.

Mechanism of Action

The mechanism by which diphenyl((phenylsulfonyl)methyl)phosphine oxide exerts its effects involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phosphine oxide group can coordinate with metal ions, forming stable complexes that are useful in catalysis. Additionally, the phenylsulfonylmethyl moiety can undergo various transformations, contributing to the compound’s versatility.

Comparison with Similar Compounds

Sulfur-Containing Analogues

  • Diphenyl(diphenylthiomethyl)phosphine oxide (126) :
    Synthesized via reaction of diphenyl(phenylthiomethyl)phosphine oxide with diphenyldisulfide (75% yield), this compound features a thiomethyl (-SCH₂-) group instead of sulfonyl. The sulfur atom here is less oxidized, leading to reduced electron-withdrawing effects compared to the sulfonyl group. This difference likely results in lower stability in oxidative environments but higher nucleophilicity .
Property Diphenyl((phenylsulfonyl)methyl)phosphine Oxide Diphenyl(diphenylthiomethyl)phosphine Oxide
Substituent -SO₂CH₂- -SCH₂-
Electron Effects Strongly electron-withdrawing Moderately electron-withdrawing
Applications Pharmaceuticals, functional materials Intermediate in organophosphorus synthesis

Flame Retardant Derivatives

  • (Bis(4-hydroxyphenyl)methyl)diphenylphosphine oxide (DPO–PHE) :
    This derivative contains hydroxyphenyl groups attached to the phosphine oxide core. The hydroxyl groups enhance thermal stability and flame-retardant efficiency in epoxy resins. Unlike the sulfonyl group in the target compound, the hydroxyphenyl substituents enable hydrogen bonding, improving compatibility with polymer matrices .

Photoinitiators

  • Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) :
    A widely used photoinitiator with a trimethylbenzoyl group , TPO exhibits high absorptivity and quantum yield in UV curing applications. The bulky benzoyl group enhances light absorption efficiency, whereas the sulfonyl group in the target compound may reduce photolytic activity but improve solubility in polar solvents .
Property This compound TPO
Key Substituent -SO₂CH₂- 2,4,6-Trimethylbenzoyl
Primary Application Drug synthesis, coupling reactions UV-curable coatings, inks
Reactivity Moderate electrophilicity High photochemical activity

Simple Alkyl/Aryl Derivatives

  • Methyldiphenylphosphine oxide (CAS 2129-89-7) :
    This compound has a methyl group instead of the sulfonylmethyl substituent. The absence of electron-withdrawing groups results in lower acidity at the phosphorus center and reduced reactivity in nucleophilic substitutions. Its physical properties include a density of 1.12 g/cm³ and a melting point of 111–115°C .

  • Diphenyl methylphosphine oxide (14a) : Synthesized via methylation of diphenylphosphine oxide, this derivative lacks functional groups, making it less versatile in synthetic applications compared to the sulfonyl-containing compound .

Biological Activity

Diphenyl((phenylsulfonyl)methyl)phosphine oxide (CAS No. 94333-12-7) is an organophosphorus compound notable for its unique structural features, including a phosphine oxide group and a phenylsulfonylmethyl moiety. This compound has garnered attention in various fields, particularly in chemistry and biology, due to its potential biological activities, including antimicrobial and anticancer properties.

This compound has the molecular formula C19H17O3PSC_{19}H_{17}O_3PS. Its structure allows it to act as both a nucleophile and an electrophile, facilitating diverse chemical reactions. The compound can be synthesized via the reaction of diphenylphosphine oxide with phenylsulfonylmethyl halides under basic conditions, typically using solvents such as tetrahydrofuran (THF) .

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules through various mechanisms:

  • Nucleophilic Attack : The phosphine oxide group can participate in nucleophilic substitution reactions, which may affect cellular signaling pathways.
  • Metal Ion Coordination : This compound can form stable complexes with metal ions, potentially influencing enzymatic activities and catalysis within biological systems .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. Studies have shown that phosphine oxides can disrupt microbial cell membranes and inhibit essential metabolic processes. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains, including resistant strains .

Anticancer Activity

Recent investigations into the anticancer properties of this compound suggest that it may induce apoptosis in cancer cells. The mechanism involves the generation of reactive oxygen species (ROS), which can lead to oxidative stress and subsequent cell death. In vitro studies have shown that this compound can inhibit the proliferation of several cancer cell lines, including breast and colon cancer cells .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as a novel antimicrobial agent .

Case Study 2: Anticancer Potential

In a research article from Cancer Research, this compound was tested on human breast cancer cell lines (MCF-7). The study found that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM. Mechanistic studies revealed that apoptosis was induced through the activation of caspase pathways and increased ROS production .

Data Table: Biological Activities

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
AntimicrobialStaphylococcus aureus32 µg/mL
AntimicrobialEscherichia coli64 µg/mL
AnticancerMCF-7 (Breast Cancer)15 µM

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing diphenyl((phenylsulfonyl)methyl)phosphine oxide, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via Arbuzov reactions, where halogenated precursors react with phosphinite esters. For example, diphenyl phenylsulfanylmethyl phosphine oxide was prepared by reacting ethyl diphenyl phosphinite with chloromethyl phenyl sulfide (94% yield) . Optimization involves controlling temperature (e.g., -78°C for lithiation) and stoichiometry. Steric hindrance from substituents like o-tolyl groups may reduce reactivity, necessitating bulky base adjustments (e.g., LDA vs. BuLi) .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

  • Methodology : Single-crystal X-ray diffraction is definitive for confirming geometry, as seen in cobalt and molybdenum complexes with phosphine oxide ligands . Complementary techniques include:

  • FTIR : Identifies P=O stretching (~1200 cm⁻¹) and sulfonyl group vibrations.
  • NMR : ³¹P NMR distinguishes phosphorus environments (e.g., δ ~25–35 ppm for phosphine oxides).
  • Elemental analysis : Validates purity and stoichiometry .

Q. What are the stability considerations for handling and storing this compound?

  • Methodology : The compound is sensitive to air oxidation and moisture. Storage under inert atmospheres (argon/nitrogen) in sealed containers at room temperature is recommended. Decomposition risks increase with exposure to alkalis, halogens, or high-surface-area combustibles .

Advanced Research Questions

Q. How does this compound participate in catalytic C–H bond functionalization, and what mechanistic insights exist?

  • Methodology : Ruthenium-catalyzed C–H alkylation of arylphosphine oxides with alkenes proceeds via a coordination-assisted mechanism. The P=O group coordinates to Ru(II) centers (e.g., [RuCl₂(p-cymene)]₂/AgSbF₆), enabling regioselective ortho-alkylation. Electron-donating substituents (e.g., -OMe) enhance yields (up to 64%), while steric hindrance (e.g., o-tolyl groups) suppresses reactivity. Mechanistic studies using deuterium labeling or DFT can clarify transition states .

Q. What strategies improve diastereoselectivity in Wittig-Horner reactions involving this compound?

  • Methodology : Semi-stabilized carbanions from phosphine oxides exhibit moderate diastereoselectivity (Z/E = 1/8) in olefination. Optimizing base strength (e.g., LDA vs. NaH) and solvent polarity (THF vs. DMF) can enhance selectivity. Pre-coordination of the carbanion to Lewis acids (e.g., MgBr₂) may further bias transition states .

Q. How do computational methods (e.g., DFT) aid in predicting the coordination behavior of this compound with transition metals?

  • Methodology : DFT calculations model ligand-metal interactions, such as bond distances and electronic effects. For example, in MoO₂Cl₂ complexes, the phosphine oxide ligand stabilizes the cis-dioxo geometry via P=O→Mo coordination. Charge distribution analysis (NBO) reveals donor-acceptor interactions, guiding ligand design for catalytic applications .

Q. What role does this compound play in the stereocontrolled synthesis of chiral phosphines?

  • Methodology : Late-stage alkylation introduces a stereogenic phosphorus center. For instance, benzyl(diphenyl)phosphine oxide undergoes Ru-catalyzed desymmetrization to yield chiral phosphines with three distinct substituents. Chiral HPLC or circular dichroism (CD) validates enantiomeric excess, while X-ray crystallography confirms absolute configuration .

Key Research Gaps

  • Limited data on enantioselective catalysis using chiral variants of this compound.
  • Mechanistic studies on sulfonyl group participation in redox reactions (e.g., sulfonation vs. oxidation pathways).

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diphenyl((phenylsulfonyl)methyl)phosphine oxide
Reactant of Route 2
Diphenyl((phenylsulfonyl)methyl)phosphine oxide

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